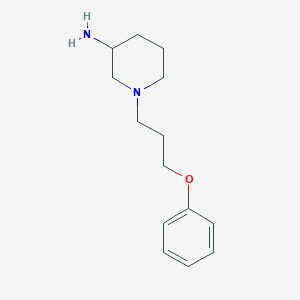

1-(3-Phenoxypropyl)piperidin-3-amine

描述

1-(3-Phenoxypropyl)piperidin-3-amine (CAS: 1306910-91-7) is a piperidine derivative with a phenoxypropyl substituent at the nitrogen atom of the piperidine ring and an amine group at the 3-position. Its molecular formula is C₁₄H₂₂N₂O, with a molecular weight of 234.34 g/mol and a purity ≥95% . The compound’s structure combines aromatic (phenoxy) and aliphatic (propyl) moieties, which may influence its solubility, bioavailability, and receptor-binding properties. While it has been discontinued commercially, it was historically used in research settings for exploring neurological or pharmacological targets, such as neurotransmitter receptors .

属性

CAS 编号 |

1306910-91-7 |

|---|---|

分子式 |

C14H22N2O |

分子量 |

234.34 g/mol |

IUPAC 名称 |

1-(3-phenoxypropyl)piperidin-3-amine |

InChI |

InChI=1S/C14H22N2O/c15-13-6-4-9-16(12-13)10-5-11-17-14-7-2-1-3-8-14/h1-3,7-8,13H,4-6,9-12,15H2 |

InChI 键 |

ZNVLCQUIRBLDCG-UHFFFAOYSA-N |

SMILES |

C1CC(CN(C1)CCCOC2=CC=CC=C2)N |

规范 SMILES |

C1CC(CN(C1)CCCOC2=CC=CC=C2)N |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(3-Phenoxypropyl)piperidin-3-amine and its analogs:

Key Comparisons

In contrast, propoxypropyl (C₁₁H₂₄N₂O) and morpholine sulfonyl (C₉H₂₀ClN₃O₃S) substituents prioritize solubility and metabolic stability . Chloropyridine (C₁₁H₁₄ClN₃O) and chloropyrimidine (C₉H₁₄Cl₂N₄) groups introduce electronegative atoms, which may improve interactions with enzymatic active sites .

Amine Position :

- The 3-amine position in the target compound and 1-(6-Chloro-pyrimidin-4-yl)piperidin-3-amine hydrochloride may favor specific stereochemical interactions, whereas 4-amine analogs (e.g., 1-(3-Propoxypropyl)piperidin-4-amine) alter the spatial orientation of the molecule, affecting receptor affinity .

Salt Forms :

- Hydrochloride salts (e.g., 1-(Morpholine-4-sulfonyl)piperidin-3-amine hydrochloride) enhance water solubility and crystallinity, critical for pharmacokinetic studies .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of piperidin-3-amine with 3-phenoxypropyl halides, whereas chloropyridine or pyrimidine analogs require coupling reactions (e.g., amidation or nucleophilic substitution) .

Research and Application Insights

- Drug Discovery : Morpholine sulfonyl and chloropyridine derivatives are prioritized in medicinal chemistry for their balanced lipophilicity and target selectivity .

准备方法

Multi-Step Synthesis from m-Hydroxybenzaldehyde

One well-documented route begins with m-hydroxybenzaldehyde as the starting material. This method involves three key steps to obtain intermediates leading to 1-(3-Phenoxypropyl)piperidin-3-amine derivatives:

Step 1: Formation of 3-(1-Piperidinylmethyl)phenol

m-Hydroxybenzaldehyde reacts with piperidine in formic acid under controlled temperature (below 60°C initially, then heated to 100°C for 2 hours). After work-up including decolorization with activated carbon and basification to pH 9.0, the product crystallizes with a yield of 79.3% and melting point 136-138°C.Step 2: Alkylation with 3-Chloropropylamine Hydrochloride

The phenol intermediate is reacted with 3-chloropropylamine hydrochloride in DMF with sodium hydroxide at 85-90°C for 2 hours. After extraction and purification, the product is obtained as an oily substance with a high yield of 97%, used directly in the next step.Step 3: Formation of N-{3-[3-(1-Piperidinylmethyl)phenoxy]propyl}chloroacetamide

This intermediate is synthesized by reacting the alkylated product with chloroacetyl chloride in dichloromethane at 0-5°C, followed by washing and drying, yielding 98% of the chloroacetamide derivative.Step 4: Amination to Yield Phenoxypropylamine Derivatives

The chloroacetamide is reacted with primary amines in acetonitrile at 90-100°C for 4 hours, followed by extraction and salt formation with oxalic acid to isolate the phenoxypropylamine derivatives.

This method is characterized by mild reaction conditions, short reaction times, easy isolation, and good overall yields, making it suitable for preparing various analogs of this compound.

Preparation via Epoxide Ring Opening and Piperidine Substitution

Another approach involves the use of epichlorohydrin derivatives and phenol substitution:

Step 1: Formation of Chiral Epoxide Derivative

Optically active epichlorohydrin (S or R form) reacts with substituted phenols in acetonitrile under reflux with cesium carbonate as base. This reaction yields a chiral epoxide intermediate, although yields are sometimes limited by competing side reactions.Step 2: Epoxide Ring Opening by Piperidine

The epoxide intermediate undergoes ring opening by piperidine to afford diol products, which are key intermediates for further functionalization.Step 3: Chlorination and Coupling with Piperidine

The hydroxymethyl group in the intermediate is chlorinated and subsequently coupled with piperidine to introduce the piperidin-3-amine moiety, completing the synthesis of the target compound or its analogs.

Comparative Data Table of Preparation Methods

Research Findings and Analytical Data

Yields and Purity : The multi-step synthesis from m-hydroxybenzaldehyde offers consistently high yields (up to 98%) with crystalline or oily products suitable for further functionalization. The alkylation/hydrogenation route also achieves high yields with purified crystalline intermediates.

Spectroscopic Characterization :

- IR spectra typically show characteristic peaks around 2900-3400 cm⁻¹ corresponding to amine and aromatic ether functionalities.

- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weights.

- NMR data (¹H and ¹³C) confirm the structure, showing signals for aromatic protons, piperidine ring methylenes, and propyl linkers.

Reaction Conditions : Mild temperatures and common solvents like DMF, acetonitrile, and THF are used. Catalysts such as Pd-C are employed for hydrogenation steps. Bases like potassium carbonate and cesium carbonate facilitate alkylation and epoxide ring-opening reactions.

常见问题

Q. Systematic Optimization :

- Use factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can evaluate the impact of temperature (25–60°C), base stoichiometry (1–3 eq.), and solvent polarity (DMF vs. THF) on yield .

- Reaction monitoring via TLC or LC-MS helps identify intermediates and byproducts .

How should researchers address discrepancies in spectroscopic data (e.g., NMR or HRMS) when characterizing this compound derivatives?

Advanced Research Question

Discrepancies in NMR or HRMS data often arise from:

- Impurities : Residual solvents or unreacted starting materials. Use preparative HPLC or repeated column chromatography for purification .

- Tautomerism or conformational isomers : Perform variable-temperature NMR or 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals .

- Deuterated solvent effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts .

Q. Methodological Validation :

- Cross-validate HRMS with theoretical isotopic patterns (e.g., m/z 275.18 [M+H]⁺ for C₁₆H₂₃N₂O) and compare with databases like PubChem .

- Reproduce synthesis and characterization under controlled conditions to confirm reproducibility .

What computational strategies can predict the reactivity and stability of this compound in complex reaction environments?

Advanced Research Question

- Reaction Pathway Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies for alkylation or ring-opening reactions .

- Molecular Dynamics (MD) Simulations : Assess solvent effects (e.g., DMSO vs. water) on reaction kinetics and intermediate stability .

- In Silico Stability Screening : Use tools like Gaussian or ORCA to evaluate hydrolytic or oxidative degradation pathways under varying pH and temperature .

Q. Integration with Experimentation :

- Combine computed reaction coordinates with experimental kinetic data to refine predictive models .

- Apply machine learning (e.g., random forests) to correlate molecular descriptors (e.g., HOMO-LUMO gaps) with observed yields .

What methodologies are recommended for assessing the purity and enantiomeric excess of this compound in multi-step syntheses?

Basic Research Question

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with racemic standards .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for enantiopure analogs .

- Elemental Analysis : Validate C, H, N percentages against theoretical values (e.g., C: 69.54%, H: 8.38%, N: 10.14%) .

Q. Advanced Techniques :

- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting of enantiomeric signals in ¹H NMR .

- Mass Spectrometry Isotope Dilution : Spike samples with deuterated internal standards to quantify impurities .

How can factorial design be applied to optimize the yield of this compound in alkylation reactions?

Advanced Research Question

Factorial Design Framework :

Q. Case Study :

- A 2³ factorial design for a piperidine alkylation (similar to ) revealed that increasing temperature from 40°C to 60°C improved yield by 22%, while excess catalyst (>10 mol%) led to side reactions .

- Use software like Minitab or JMP to analyze interactions and generate contour plots for predictive optimization .

How do researchers evaluate the potential pharmacological targets of this compound using structure-activity relationship (SAR) studies?

Advanced Research Question

- Molecular Docking : Screen against kinase or GPCR targets (e.g., using AutoDock Vina) to predict binding affinities. The phenoxypropyl moiety may interact with hydrophobic pockets .

- In Vitro Assays : Test analogs for activity in cell-based models (e.g., cAMP inhibition for GPCRs) and correlate with substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like Schrödinger’s Phase .

Q. Data Interpretation :

- Cross-reference computational predictions with experimental IC₅₀ values to validate target hypotheses .

- Use principal component analysis (PCA) to cluster analogs based on activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。